molecular formula C13H16FNO4 B13089930 2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid

2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid

Cat. No.: B13089930
M. Wt: 269.27 g/mol
InChI Key: MEIBGLWBUAQGRF-UHFFFAOYSA-N
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Description

2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID is an organic compound that features a benzyloxycarbonyl (CBZ) protecting group, an amino group, and a fluorinated pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (CBZ) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Pentanoic Acid Moiety: The pentanoic acid chain is constructed through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for CBZ group removal.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the free amine.

    Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential as a building block in peptide synthesis and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID involves its interaction with biological molecules through its functional groups. The CBZ-protected amine can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-([(BENZYLOXY)CARBONYL]AMINO)-2-HYDROXYACETIC ACID: Similar in structure but contains a hydroxyl group instead of a fluorine atom.

    2-([(BENZYLOXY)CARBONYL]AMINO)-2-AMINOACETIC ACID: Contains an additional amino group, making it more reactive in certain biochemical applications.

Uniqueness

2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and other specialized applications.

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

5-fluoro-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C13H16FNO4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,18)(H,16,17)

InChI Key

MEIBGLWBUAQGRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCF)C(=O)O

Origin of Product

United States

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